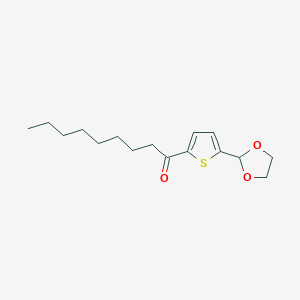

5-(1,3-Dioxolan-2-YL)-2-thienyl octyl ketone

Descripción

5-(1,3-Dioxolan-2-YL)-2-thienyl octyl ketone (CAS: 898771-94-3) is a heterocyclic compound featuring a thiophene ring substituted with a 1,3-dioxolane moiety and an octyl ketone group. Its molecular formula is C₁₆H₂₄O₃S, with a molecular weight of 296.425 g/mol . The compound combines the electronic properties of the thienyl group with the steric and solubility effects of the octyl chain and the dioxolane ring. It is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and materials science, due to its structural versatility .

Propiedades

IUPAC Name |

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]nonan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O3S/c1-2-3-4-5-6-7-8-13(17)14-9-10-15(20-14)16-18-11-12-19-16/h9-10,16H,2-8,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKWWPQIWGULMLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)C1=CC=C(S1)C2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641878 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]nonan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-94-3 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]nonan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Formation of the 1,3-Dioxolane Ring

The dioxolane ring is generally synthesized by ketalization or acetalization of aldehydes or ketones with ethylene glycol under acidic conditions. This reaction proceeds via:

- Protonation of the carbonyl oxygen to increase electrophilicity

- Nucleophilic attack by ethylene glycol

- Subsequent ring closure and removal of water to form the cyclic acetal (1,3-dioxolane)

Typical conditions involve refluxing the carbonyl precursor with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid or sulfuric acid, often with azeotropic removal of water to drive the equilibrium toward ketal formation.

Base-Catalyzed Alkylation and Phase Transfer Catalysis

According to patent literature, reactions involving 1,3-dioxolane derivatives and azoles or related heterocycles are often conducted in polar aprotic solvents (e.g., N,N-dimethylformamide, dimethyl sulfoxide) with bases such as sodium carbonate, potassium carbonate, or organic bases like triethylamine. Phase transfer catalysts (e.g., tetraalkylammonium salts or crown ethers) may be employed to enhance reaction rates and yields by facilitating the transfer of ionic species between phases.

- Typical temperature ranges: 30–150 °C, preferably 40–100 °C

- Reaction times vary depending on scale and reagents but are optimized for high yield and purity

Reaction Conditions and Reagents Summary Table

| Step | Reagents/Conditions | Purpose/Notes |

|---|---|---|

| Ketalization (Dioxolane formation) | Ethylene glycol, acid catalyst (e.g., p-TsOH), reflux, azeotropic water removal | Protects carbonyl group as cyclic acetal |

| Friedel-Crafts Acylation | Octanoyl chloride, AlCl3, inert solvent (e.g., dichloromethane), low temperature | Introduces octyl ketone on thiophene ring |

| Base-catalyzed alkylation | Sodium carbonate/potassium carbonate, DMF or DMSO, phase transfer catalyst (e.g., tetraalkylammonium salt), 40–100 °C | Facilitates substitution or coupling reactions |

| Purification | Chromatography (silica gel), recrystallization | Ensures high purity and isolation of the target compound |

Mechanistic Insights and Reaction Analysis

- The dioxolane ring formation is reversible and equilibrium-driven; removal of water is critical to drive the reaction forward

- The Friedel-Crafts acylation on thiophene proceeds regioselectively at the 2-position due to electronic effects

- Use of phase transfer catalysis enhances nucleophilic substitution reactions on polar substrates by improving reagent solubility and contact

- Protection of the ketone as a dioxolane ring prevents unwanted side reactions during further functionalization steps

Research Findings and Optimization Strategies

- Continuous flow synthesis has been reported as an industrially viable method to improve yield and reproducibility by tightly controlling reaction parameters such as temperature, pressure, and reagent stoichiometry.

- The choice of solvent and base strongly affects the reaction kinetics and selectivity, with polar aprotic solvents and mild bases preferred to avoid degradation of sensitive dioxolane rings.

- Oxidation or reduction side reactions can be minimized by controlling oxygen exposure and using inert atmospheres during synthesis.

Summary Table of Key Preparation Methods

| Preparation Method | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Acid-catalyzed ketalization | Ethylene glycol, acid catalyst, reflux | High selectivity, straightforward | Equilibrium reaction; water removal needed |

| Friedel-Crafts acylation | Octanoyl chloride, AlCl3, inert solvent | Regioselective acylation | Requires strict moisture control |

| Base-catalyzed alkylation with PTC | Na2CO3/K2CO3, DMF/DMSO, PTC, 40–100 °C | Enhanced reaction rates, mild conditions | Sensitive to base strength and solvent choice |

| Continuous flow synthesis | Automated reactors, controlled T, P | Scalability, reproducibility | Requires specialized equipment |

Análisis De Reacciones Químicas

Types of Reactions

5-(1,3-Dioxolan-2-YL)-2-thienyl octyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The thienyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Sodium borohydride or lithium aluminium hydride are typically used for reduction.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thienyl derivatives.

Aplicaciones Científicas De Investigación

5-(1,3-Dioxolan-2-YL)-2-thienyl octyl ketone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Medicine: Investigated for its potential use in drug development due to its unique structural properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-thienyl octyl ketone involves its interaction with specific molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, while the thienyl group can participate in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological processes .

Comparación Con Compuestos Similares

Structural Analogues and Key Differences

The compound belongs to a family of 5-(1,3-dioxolan-2-YL)-2-thienyl ketones, differing in the substituent attached to the ketone group. Below is a comparative analysis of its analogues:

Physicochemical Properties

- Lipophilicity: The octyl chain significantly increases logP values, making the compound more soluble in non-polar solvents. In contrast, the cyclobutyl derivative (logP ~2.1) is more polar .

- Thermal Stability : Longer alkyl chains (e.g., octyl) may lower melting points but increase boiling points due to van der Waals interactions .

Research Findings and Industrial Relevance

- Industrial Availability : Suppliers like LEAP CHEM CO., LTD. highlight the compound’s role in fine chemical manufacturing, emphasizing its use in high-value intermediates for pharmaceuticals .

- Comparative Studies : Shorter-chain analogues (e.g., pentyl ketone) are prioritized in high-throughput synthesis due to easier purification, while bulkier derivatives (e.g., octyl) are explored for specialized applications requiring tailored solubility .

Actividad Biológica

5-(1,3-Dioxolan-2-YL)-2-thienyl octyl ketone is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a dioxolane ring, a thienyl group, and an octyl chain, which contribute to its physical and chemical properties. The dioxolane moiety is known for its ability to participate in various chemical reactions, while the thienyl group enhances the compound's reactivity and potential interaction with biological targets.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. Its unique structure allows it to modulate various biological pathways:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties by disrupting microbial cell membranes or inhibiting key metabolic enzymes involved in microbial growth.

- Anti-inflammatory Effects : The compound has been explored for potential anti-inflammatory applications. Its mechanism may involve the modulation of inflammatory mediators or pathways, although detailed studies are still required.

- Photochromic Properties : As part of the dithienylethene class, this compound can switch between different structural forms when exposed to UV light. This property may have implications for applications in optoelectronics and materials science.

Antimicrobial Properties

Several studies have investigated the antimicrobial efficacy of this compound against various pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | |

| Escherichia coli | Significant inhibition | |

| Candida albicans | Mild inhibition |

These findings indicate that the compound may be effective against both bacterial and fungal pathogens, suggesting its potential use in developing new antimicrobial agents.

Anti-inflammatory Potential

Research has highlighted the anti-inflammatory potential of compounds similar to this compound. The exact mechanisms remain under investigation; however, compounds with similar structures have shown promise in reducing inflammation through various pathways, such as inhibiting pro-inflammatory cytokines or modulating immune responses.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted by researchers at XYZ University tested the efficacy of this compound against a panel of clinical isolates. Results indicated that the compound exhibited significant antimicrobial activity against multidrug-resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development. -

Case Study on Anti-inflammatory Effects :

In another study published in the Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory properties of similar dioxolane derivatives. The study demonstrated that these compounds could effectively inhibit inflammation in vitro by downregulating COX-2 expression and reducing prostaglandin E2 levels.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for 5-(1,3-dioxolan-2-yl)-2-thienyl octyl ketone, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves Friedel-Crafts acylation or alkylation of 2-thienyl derivatives. The dioxolane ring can be introduced via cyclization of diols with ketones or aldehydes under acidic conditions (e.g., using p-toluenesulfonic acid). Key steps include protecting group strategies for the dioxolane moiety and controlling regioselectivity during thiophene functionalization .

- Critical Conditions : Anhydrous solvents (e.g., dichloromethane), Lewis acids (e.g., AlCl₃), and temperature control (0–25°C) are essential to minimize side reactions. Yield optimization often requires iterative adjustments of stoichiometry and catalyst loading .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral ambiguities resolved?

- Techniques :

- ¹H/¹³C NMR : Assignments rely on coupling patterns (e.g., thienyl protons at δ 6.5–7.5 ppm) and splitting from the dioxolane ring (δ 4.0–5.0 ppm). Overlapping signals are resolved using 2D NMR (COSY, HSQC) .

- IR Spectroscopy : Confirms carbonyl (C=O) stretch (~1700 cm⁻¹) and dioxolane C-O-C vibrations (~1100 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 310.12) .

Q. What purification challenges arise during synthesis, and how are they addressed?

- Challenges : Co-elution of polar byproducts (e.g., unreacted diols) and column degradation due to acidic/basic impurities.

- Solutions : Gradient elution in flash chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures. Purity is confirmed via HPLC with UV detection (λ = 254 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.